molecular formula C13H16ClFO2 B3022109 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane CAS No. 4497-36-3

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane

Cat. No.: B3022109
CAS No.: 4497-36-3
M. Wt: 258.71 g/mol
InChI Key: RNZNZTXNPYLQFJ-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This compound is characterized by the presence of a chloropropyl group and a fluorophenyl group attached to the dioxane ring. It is of interest in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane typically involves the reaction of 4-fluorophenylacetic acid with 3-chloropropanol in the presence of a dehydrating agent to form the intermediate ester. This intermediate is then cyclized under acidic conditions to form the dioxane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

    Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(3-oxopropyl)-2-(4-fluorophenyl)-1,3-dioxane.

    Reduction: Formation of 2-(propyl)-2-(4-fluorophenyl)-1,3-dioxane.

    Substitution: Formation of 2-(3-aminopropyl)-2-(4-fluorophenyl)-1,3-dioxane.

Scientific Research Applications

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)-2-(4-chlorophenyl)-1,3-dioxane
  • 2-(3-Bromopropyl)-2-(4-fluorophenyl)-1,3-dioxane
  • 2-(3-Chloropropyl)-2-(4-methylphenyl)-1,3-dioxane

Uniqueness

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane is unique due to the presence of both a chloropropyl group and a fluorophenyl group, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO2/c14-8-1-7-13(16-9-2-10-17-13)11-3-5-12(15)6-4-11/h3-6H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZNZTXNPYLQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)(CCCCl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607421
Record name 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4497-36-3
Record name 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane
Reactant of Route 2
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane
Reactant of Route 3
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane
Reactant of Route 4
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane
Reactant of Route 5
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane
Reactant of Route 6
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane

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